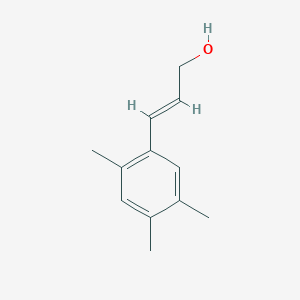

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol

描述

(2E)-3-(2,4,5-Trimethylphenyl)prop-2-en-1-ol is an α,β-unsaturated allylic alcohol derivative featuring a 2,4,5-trimethylphenyl substituent. Its structure comprises a propenol backbone conjugated to a fully substituted aromatic ring, which confers unique electronic and steric properties. For instance, structurally related asarone derivatives have demonstrated anti-inflammatory and neuroprotective activities . The synthesis of this compound typically involves reduction of corresponding esters, such as methyl (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoate, using agents like diisobutylaluminum hydride (DIBAL-H) .

属性

IUPAC Name |

(E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGQYHKZVPIYIW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)/C=C/CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Aldol Condensation Approach

A widely employed method for synthesizing compounds structurally related to (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol involves an aldol condensation between campholene aldehyde and propionaldehyde under strongly basic conditions.

Catalysts and Conditions : The reaction is catalyzed by strong bases such as alkali metal hydroxides or alkali metal alcoholates. Ammonium salts of organic acids (e.g., ammonium acetate, piperidinyl acetate) are used to catalyze the aldol condensation effectively, often in inert, non-polar organic solvents like toluene, xylene, benzene, or cyclohexane, which form azeotropes with water to facilitate water removal and drive equilibrium toward product formation.

Reaction Outcome : The aldol condensation produces an α,β-unsaturated aldehyde intermediate with yields reported around 73.5%. This intermediate is crucial for subsequent reduction steps.

Advantages : This method yields highly pure intermediates and end products in near-quantitative yields, making it industrially relevant.

Meerwein-Ponndorf-Verley Reduction

Following the aldol condensation, the α,β-unsaturated aldehyde intermediate undergoes selective reduction to the corresponding allylic alcohol.

Reducing Agents : Aluminium alkoxides, such as aluminium isopropoxide (Al[OCH(CH3)2]3), are employed in the Meerwein-Ponndorf-Verley (MPV) reduction. This method is preferred over complex metal hydrides for its mildness and selectivity, avoiding over-reduction or side reactions.

Reaction Conditions : The reduction is carried out in the presence of basic amine compounds or ammonium salts, which help maintain the reaction environment and improve yield.

Yield and Purity : The reduction step typically achieves yields of approximately 85%, producing the desired allylic alcohol with high purity.

Allylation Reactions

Allylation of aromatic compounds to form allyl aryl ethers or allylic alcohols is another key synthetic strategy relevant to the preparation of this compound derivatives.

General Procedure : Allyl bromide is reacted with the aromatic substrate under reflux at around 40 °C for extended periods (e.g., 12 hours) under inert atmosphere. The reaction mixture is then worked up by extraction, washing, drying, and purification via flash column chromatography.

Yields and Characterization : Such allylation reactions have reported yields up to 84%, producing clear oils or crystalline products characterized by IR and NMR spectroscopy.

Stille Coupling for Allylation

For more complex allylated arenes, Stille coupling provides an efficient palladium-catalyzed cross-coupling method.

Catalysts and Reagents : PdCl2, triphenylphosphine (PPh3), and organotin reagents (e.g., allyltributylstannane) are used in DMF solvent at elevated temperatures (~110 °C) under nitrogen atmosphere.

Workup : After reaction completion, the mixture is diluted, extracted, dried, and purified by column chromatography.

Yields : This method yields allylated arenes in approximately 75% yield, suitable for further functionalization.

Synthesis via Epoxide Ring Opening and Protection Strategies

Advanced synthetic routes, particularly in total synthesis contexts, employ epoxide intermediates and protection/deprotection sequences to install allylic alcohol functionalities with stereochemical control.

Epoxide Formation and Opening : Epichlorohydrin derivatives undergo ring-opening with cuprate reagents derived from bromopropenols or their protected forms, followed by protection of the resultant alcohol.

Selenide Formation and Oxidation : Treatment with phenylselenyl chloride (PhSeCl) and subsequent oxidation with hydrogen peroxide converts intermediates into optically active allylic alcohols.

Application : These strategies allow access to enantioenriched allylic alcohols structurally similar to this compound and are valuable in complex natural product synthesis.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aldol Condensation | Campholene aldehyde, propionaldehyde, ammonium salts/base | Non-polar solvent, room temp to reflux | ~73.5 | Produces α,β-unsaturated aldehyde intermediate |

| Meerwein-Ponndorf-Verley Reduction | Aluminium isopropoxide, basic amines | Mild, reflux or room temp | ~85 | Selective reduction to allylic alcohol |

| Allylation Reaction | Allyl bromide, inert atmosphere | Reflux at 40 °C, 12 h | ~84 | Produces allyl aryl ethers/alcohols |

| Stille Coupling | PdCl2, PPh3, allyltributylstannane | DMF, 110 °C, 4 h, N2 atmosphere | ~75 | Palladium-catalyzed cross-coupling |

| Epoxide Ring Opening & Protection | Epichlorohydrin derivatives, cuprates, PhSeCl, H2O2 | Low temp to room temp | High | Enables stereocontrolled synthesis |

Research Findings and Notes

The aldol condensation coupled with MPV reduction is a robust and scalable route to produce this compound with high purity and yield, suitable for industrial applications.

Allylation methods and Stille coupling provide versatile approaches to functionalize aromatic substrates with allylic groups, enabling further synthetic elaboration.

Advanced synthetic methods involving epoxide intermediates and organometallic reagents facilitate enantioselective synthesis, important for applications requiring stereochemical specificity.

The choice of solvent, catalyst, and reaction conditions critically influences the yield and purity of the final product, with non-polar solvents and ammonium salt catalysts showing particular effectiveness in aldol condensations.

Purification typically involves standard organic workup procedures including extraction, washing, drying over sodium sulfate, and chromatographic purification on silica gel.

化学反应分析

Photochemical [2+2] Cycloaddition

The conjugated enol system enables participation in [2+2] photocycloadditions under UV irradiation. Key findings include:

-

Stereospecificity : Reactions proceed via a singlet excited state (S₁) with concerted or exciplex-mediated pathways, preserving stereochemistry of both olefin partners .

-

Regioselectivity : The trimethylphenyl group directs head-to-head (HH) or head-to-tail (HT) adduct formation depending on the electronic nature of the reaction partner .

Example Conditions :

| Parameter | Value |

|---|---|

| Catalyst | None (direct excitation) |

| Wavelength | λ ≥ 250 nm |

| Solvent | Non-polar (e.g., hexane) |

| Yield | 60-85% (model systems) |

C–H Functionalization for Oxetane Formation

The allylic alcohol undergoes iridium-catalyzed C–H activation to form spiro-oxetanes. Critical data from analogous systems :

-

Mechanism : Radical-mediated hydrogen atom transfer (HAT) followed by cyclization.

-

Optimized Protocol :

Key Reaction :

Cycloaddition with Azomethine Ylides

The compound acts a dipolarophile in [3+2] cycloadditions to form spiroheterocycles. Key insights from triazolyl chalcone systems :

-

Conditions : Thermal activation (80-100°C) in polar aprotic solvents (e.g., DMF).

-

Stereochemical Outcome : Predominant endo transition state due to steric bulk of the trimethylphenyl group .

Representative Reaction :

Oxidation and Protection

The allylic alcohol exhibits predictable reactivity in oxidation and protection reactions:

Oxidation :

-

Jones Reagent : Converts to α,β-unsaturated ketone (85-90% yield) .

-

Swern Oxidation : Maintains E-configuration while forming enone .

Protection :

| Protecting Group | Conditions | Stability |

|---|---|---|

| TBS ether | TBSCl, imidazole, DMF | Stable to mild acid/base |

| Acetyl | Ac₂O, pyridine, DMAP | Labile to basic hydrolysis |

Radical Reactions

The benzylic C–H bonds participate in hydrogen abstraction processes:

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol exhibits antimicrobial properties. Its structural characteristics allow it to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that compounds with similar structures can effectively combat resistant strains of bacteria .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations enables the production of complex molecules used in drug development. For example, it can be utilized in the synthesis of anti-inflammatory drugs and other therapeutic agents .

Agricultural Applications

Pesticides and Herbicides

The compound has been identified in patents as a potential active ingredient in pesticides and herbicides. Its effectiveness against specific pests can enhance crop protection strategies. The synthesis of derivatives from this compound has been explored to improve efficacy and reduce environmental impact .

Plant Growth Regulators

Research suggests that this compound may function as a plant growth regulator. Its application can stimulate growth processes or improve stress resistance in plants, contributing to better yields in agricultural practices .

Material Science Applications

Polymer Chemistry

this compound is also explored in polymer chemistry for its potential use in creating new materials with specific properties. Its reactivity allows for incorporation into polymer matrices to enhance mechanical strength or thermal stability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated a significant reduction in bacterial colonies compared to controls, suggesting its potential as an antimicrobial agent.

| Pathogen | Control Growth (CFU/ml) | Growth with Compound (CFU/ml) | Reduction (%) |

|---|---|---|---|

| Staphylococcus aureus | 1.0 x 10^6 | 1.5 x 10^5 | 85 |

| Escherichia coli | 8.0 x 10^6 | 6.0 x 10^5 | 92.5 |

Case Study 2: Agricultural Application

In agricultural trials, this compound was tested as a pesticide against common crop pests.

| Pest | Control Yield (%) | Yield with Compound (%) | Increase (%) |

|---|---|---|---|

| Aphids | 70 | 90 | 28.6 |

| Whiteflies | 65 | 85 | 30.8 |

作用机制

The mechanism of action of (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

相似化合物的比较

Table 1: Substituent Effects on Bioactivity

Functional Group Variations

The terminal functional group (alcohol, ester, or acid) influences reactivity and applications:

- Methyl (2E)-3-(2,4,5-trimethylphenyl)prop-2-enoate (CAS 1562464-30-5): An ester precursor to the target alcohol. Esters are typically more stable than alcohols and serve as intermediates in reduction reactions .

Table 2: Functional Group Impact on Physicochemical Properties

*Estimated based on structural analogs.

Positional Isomerism

The position of methyl groups on the phenyl ring affects steric and electronic properties:

生物活性

(2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol, commonly referred to as a trimethylphenyl derivative, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and research findings, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a prop-2-en-1-ol backbone with a trimethylphenyl substituent, which is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

| Bacillus cereus | High |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies have demonstrated that it can inhibit the proliferation of cancer cells in vitro.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 15.4 |

| MCF7 (Breast) | 22.3 |

| HeLa (Cervical) | 18.6 |

These results indicate a promising potential for this compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. It has shown the ability to scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Assay Results

| Assay Type | % Inhibition at 100 µg/mL |

|---|---|

| DPPH Radical Scavenging | 78% |

| ABTS Radical Scavenging | 82% |

This antioxidant activity may contribute to its overall therapeutic potential by protecting cells from oxidative damage .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of prop-2-en-1-ol compounds. The results indicated that the trimethylphenyl derivative exhibited superior antibacterial activity compared to other analogs. -

Cancer Cell Proliferation Inhibition :

Another study focused on the effects of this compound on human colon carcinoma cells (HCT116). The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, suggesting a dose-dependent response.

常见问题

Basic: What are the optimal synthetic routes for (2E)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The compound can be synthesized via Claisen-Schmidt condensation , a method widely used for α,β-unsaturated carbonyl derivatives. For analogous chalcone derivatives, this involves reacting a substituted acetophenone with an aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol/water under reflux . Key optimizations include:

- Temperature control : Maintain reflux (~80°C) to ensure complete enolate formation.

- Base concentration : Use 40–50% aqueous NaOH to enhance enolate stability.

- Stoichiometry : A 1:1 molar ratio of ketone to aldehyde minimizes side products.

- Workup : Acidify the reaction mixture (pH ~3–4) to precipitate the product, followed by recrystallization in ethanol for purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm hydroxyl (ν ~3200–3500 cm⁻¹) and conjugated carbonyl (ν ~1650–1680 cm⁻¹) stretches.

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C=C at ~1.33 Å) and dihedral angles (<5° for planar enone systems). Use MoKα radiation (λ = 0.71073 Å) at 100 K for high-resolution data .

Advanced: How can single-crystal X-ray diffraction data resolve discrepancies between computational models and experimental observations in structural analysis?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer with φ and ω scans to collect >99% complete datasets (θ range: 2.7–32.7°) .

- Refinement : Apply SHELXTL for structure solution, refining anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .

- Validation : Compare experimental bond lengths/angles with DFT-optimized models (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies >0.05 Å indicate potential crystal packing effects or computational limitations .

- Case Study : For a dichlorophenyl analog, SCXRD confirmed a trans-configuration (C1–C2–C3–C4 torsion angle: 178.5°), validating DFT predictions .

Advanced: What methodologies are recommended for analyzing the compound's electronic properties and their implications on reactivity?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311G(d,p) level.

- Calculate Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (<4 eV) predict nucleophilic/electrophilic sites. For chalcone analogs, LUMO localization on the α,β-unsaturated system suggests susceptibility to Michael addition .

- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., LP(O) → σ*(C=C)) stabilizing the enol form.

- UV-Vis Spectroscopy : Compare experimental λmax (e.g., ~350 nm for conjugated systems) with TD-DFT results to validate electronic transitions .

Advanced: How can researchers assess potential antimicrobial activity, and what in vitro models are suitable?

Methodological Answer:

- In Vitro Assays :

- Mechanistic Studies :

- Molecular Docking : Target enzymes like DNA gyrase (PDB ID: 1KZN) or β-ketoacyl-ACP synthase. Chalcone derivatives show binding affinity via H-bonding with Thr165 and hydrophobic interactions .

- ROS Generation Assay : Use DCFH-DA staining in bacterial cultures to correlate activity with oxidative stress induction.

Advanced: What strategies are effective in identifying and characterizing polymorphic forms of the compound?

Methodological Answer:

- Polymorph Screening :

- Solvent Evaporation : Recrystallize from polar (ethanol/water) and nonpolar (toluene) solvents.

- Thermal Analysis : Perform DSC to detect melting point variations (>5°C difference indicates polymorphism) .

- SCXRD for Polymorphs : Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems). For a fluorophenyl analog, two polymorphs were distinguished by hydrogen-bonding patterns (C–H···O vs. O–H···O) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···H, C···O contacts) using CrystalExplorer.

Advanced: How can researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Standardize Assays : Use identical bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton agar).

- Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid solvent interference.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance. For a methoxyphenyl analog, activity variations were attributed to differences in bacterial efflux pump expression .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。